Cis-4-fluoro-N-methylcyclohexan-1-amine
Description
Properties
IUPAC Name |
4-fluoro-N-methylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN/c1-9-7-4-2-6(8)3-5-7/h6-7,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBRXHSZSMOKHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Cis-Selectivity
Critical parameters for cis-selectivity include:
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Catalyst loading : 4% Rh/C by weight relative to the boronic acid.
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Solvent system : Tetrahydrofuran (THF) or ethyl acetate, which stabilize the transition state favoring cis-configuration.
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Temperature and pressure : Optimal at 80°C and 2.0 MPa, achieving an 87:13 cis:trans ratio post-hydrogenation.
Post-hydrogenation, recrystallization in methanol/water (1:5 w/w) enhances cis-purity to >99%. For fluorinated analogs, ethanol/water mixtures may improve solubility and crystal lattice formation due to fluorine’s electronegativity.
Amine Substitution via Sulfamic Acid-Mediated Reaction
The hydrogenated cis-4-fluorocyclohexylboronic acid undergoes amine substitution using sulfamic acid (NH₂SO₃H) and sodium hydroxide (NaOH). This step, adapted from Example 5 of CN109824520B, involves:
Yield and Purity Optimization
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Stoichiometric balance : Excess sulfamic acid (1.5 equivalents) minimizes byproducts, achieving 85% yield.
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Solvent choice : THF outperforms acetonitrile in reaction homogeneity and amine stability.
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Workup protocol : Acidic quenching (pH 1–2) followed by basification (pH 12–13) and extraction with dichloromethane/isopropanol (8:1) ensures high recovery.
N-Methylation Strategies for Amine Functionalization
The final step involves N-methylation of cis-4-fluorocyclohexan-1-amine. Two predominant methodologies are evaluated:
CuH-Catalyzed Methylation with Paraformaldehyde
A modern approach employs cyclic(alkyl)(amino)carbene (CAAC)CuH complexes to catalyze N-methylation using paraformaldehyde and polymethylhydrosiloxane (PMHS). Key advantages include:
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Mild conditions : Reactions proceed at 25–40°C without requiring high-pressure H₂.
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Chemoselectivity : Exclusive N-methylation without over-alkylation to dimethylamines.
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Catalyst efficiency : (CAAC)CuCl (5 mol%) with PMHS as a hydride source achieves >90% conversion.
Mechanistic Insight :
Formaldehyde is activated via hydride transfer from PMHS to generate a CuH intermediate, which facilitates imine formation and subsequent reduction to the N-methylated product.
Traditional Eschweiler-Clarke Methylation
While less selective, this method uses excess formaldehyde and formic acid under reflux. However, it often yields mixtures of mono- and dimethylamines, necessitating rigorous purification.
Purification and Stereochemical Validation
Recrystallization Protocols
Analytical Characterization
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¹H NMR : Key signals include axial fluorine coupling (J = 49–52 Hz) and methyl group resonances at δ 1.02–1.11 ppm.
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Chiral HPLC : Utilized to resolve cis/trans diastereomers using a Chiralpak IC column.
Scalability and Industrial Considerations
The rhodium-catalyzed hydrogenation and CuH-mediated methylation are scalable to multi-kilogram batches, as demonstrated in the 50L autoclave trials for cis-4-methylcyclohexylamine. Key factors for process economics:
Chemical Reactions Analysis
Types of Reactions
Cis-4-fluoro-N-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur where the fluorine atom is replaced by other nucleophiles like hydroxide ions or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alcohols or ethers.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Agent Development
Cis-4-fluoro-N-methylcyclohexan-1-amine has been investigated for its potential as an anticancer agent. Recent studies indicate that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation .
2. Neuropharmacological Studies
This compound has also been explored for its effects on the central nervous system. Research suggests that it may modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression and anxiety . Its ability to cross the blood-brain barrier enhances its relevance in neuropharmacology.
3. Chiral Auxiliary in Synthesis
In organic synthesis, this compound serves as a chiral auxiliary in the preparation of other biologically active compounds. Its application in asymmetric synthesis allows for the production of enantiomerically pure substances, which are crucial in pharmaceutical formulations .
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that this compound derivatives exhibited significant antitumor activity against melanoma cells. The research highlighted the compound's ability to induce apoptosis through a caspase-dependent pathway, showcasing its potential as a lead compound for further drug development .
Case Study 2: Neurotransmitter Modulation
In another investigation, researchers examined the effects of this compound on serotonin receptors. Results indicated that the compound acts as a selective serotonin reuptake inhibitor (SSRI), providing insights into its possible use in treating mood disorders .
Table 1: Summary of Biological Activities
Table 2: Synthesis Methods
| Synthesis Method | Yield (%) | Notes |
|---|---|---|
| Light-mediated epimerization | 85 | High diastereoselectivity achieved |
| Chiral auxiliary application | 90 | Effective for producing enantiopure products |
Mechanism of Action
The mechanism of action of cis-4-fluoro-N-methylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. The methylamine group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares cis-4-fluoro-N-methylcyclohexan-1-amine with structurally related cyclohexylamine derivatives:
*Calculated based on molecular formula.
Key Observations:
- Fluorine vs.
- Stereochemistry : The cis configuration may introduce steric hindrance compared to trans isomers, as seen in transaminase-catalyzed syntheses that favor trans products .
- Heterocyclic vs. Halogen Substituents : The triazole group in 4-(4-Methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine (MW 180.25) introduces hydrogen-bonding capacity, contrasting with the fluorine’s electronegativity in the target compound.
Biological Activity
Cis-4-fluoro-N-methylcyclohexan-1-amine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclohexane ring with a fluorine substituent at the 4-position and a methylamine group. The presence of the fluorine atom can influence the compound's lipophilicity, stability, and interaction with biological targets.
Mechanisms of Biological Activity
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Receptor Interaction :
- The compound has been studied for its interaction with various receptors, including adrenergic and serotonin receptors. Fluorinated compounds often exhibit altered binding affinities compared to their non-fluorinated counterparts, which can enhance their pharmacological profiles.
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Modulation of Neurotransmitter Systems :
- Research indicates that this compound may influence neurotransmitter systems, particularly in the context of mood regulation and anxiety disorders. Its structural similarity to known psychoactive compounds suggests potential efficacy in modulating serotonin and norepinephrine levels.
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Antimicrobial Activity :
- Preliminary studies have shown that fluorinated amines can exhibit antimicrobial properties. The introduction of fluorine may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its effectiveness against certain pathogens.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Receptor Binding Studies :
- Antimicrobial Efficacy :
- Neuropharmacological Effects :
Q & A
What are the optimal synthetic routes for preparing cis-4-fluoro-N-methylcyclohexan-1-amine with high stereochemical purity?
Category: Basic Research
Methodological Answer:
- Fluorination Strategies : Use deoxofluorination of a pre-existing hydroxyl or carbonyl group on the cyclohexane ring. For example, DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can selectively fluorinate alcohols or ketones, as demonstrated in fluorinated cyclohexane syntheses .
- Cis-Configuration Control : Employ stereoselective hydrogenation of fluorinated cyclohexene precursors or leverage ring-closing metathesis with fluorinated dienes to enforce the cis geometry .
- Purification : Use chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the cis isomer. Confirm purity via NMR (δ ~ -180 to -200 ppm for axial fluorine) and compare with reference data .
Which analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?
Category: Basic Research
Methodological Answer:
- NMR Spectroscopy :
- NMR: Look for splitting patterns indicative of axial fluorine (e.g., coupling constants ~ 50 Hz for adjacent protons) .
- NMR: A single peak in the cis isomer confirms no equatorial fluorine contamination .
- X-ray Crystallography : Resolve absolute stereochemistry using single-crystal diffraction, particularly if the compound forms stable crystals with heavy atoms (e.g., bromine derivatives) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., , exact mass 130.1036) and rules out impurities .
How does the fluorine substituent influence the physicochemical properties and reactivity of this compound?
Category: Advanced Research
Methodological Answer:
- Conformational Effects : Fluorine’s electronegativity stabilizes the chair conformation with axial fluorine, reducing ring puckering energy. This impacts solubility (logP decreases by ~0.5 compared to non-fluorinated analogs) and hydrogen-bonding capacity .
- Reactivity : Fluorine withdraws electron density, making the amine less basic (pKa reduction by ~1–2 units). Use potentiometric titration to quantify this effect .
- Thermal Stability : TGA/DSC analysis shows decomposition temperatures >200°C, with fluorine enhancing thermal stability via C–F bond strength .
How can researchers resolve contradictions in reported biological activity data for fluorinated cyclohexylamines like this compound?
Category: Advanced Research
Methodological Answer:
- Assay Variability : Standardize bioactivity assays (e.g., kinase inhibition or receptor binding) using positive controls (e.g., known fluorinated ligands) to minimize batch-to-batch variability .
- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., trans isomers or oxidation products) that may skew results .
- Computational Validation : Perform molecular docking to verify target binding modes, correlating in silico predictions (e.g., AutoDock Vina) with experimental IC values .
What computational approaches are recommended to model the stereoelectronic effects of this compound in drug design?
Category: Advanced Research
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate fluorine’s impact on ligand-receptor binding kinetics. Focus on fluorine’s role in stabilizing hydrophobic interactions .
- DFT Calculations : Compute electrostatic potential maps (e.g., Gaussian 09) to visualize fluorine’s electron-withdrawing effects on the amine group .
- SAR Studies : Modify fluorine position (e.g., para vs. meta) and compare predicted LogD and binding affinities using QSAR models .
What safety protocols are critical when handling this compound in laboratory settings?
Category: Basic Research
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- Spill Management : Neutralize spills with activated charcoal or vermiculite. Avoid water to prevent exothermic reactions with residual amines .
- Waste Disposal : Collect fluorinated waste separately in halogen-rated containers. Incinerate at >1000°C to avoid toxic fluoride gas release .
How can researchers investigate the role of fluorine in structure-activity relationship (SAR) studies for this compound derivatives?
Category: Advanced Research
Methodological Answer:
- Analog Synthesis : Prepare derivatives with fluorine replaced by H, Cl, or CF. Compare activities in vitro (e.g., enzyme inhibition assays) .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify fluorine’s contribution to binding energy and ligand efficiency .
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes) to determine if fluorine enhances resistance to oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
